molecular formula C17H28ClO5P B613821 Fosarilate CAS No. 73514-87-1

Fosarilate

Cat. No.: B613821
CAS No.: 73514-87-1
M. Wt: 378.8 g/mol
InChI Key: QDGWHHFJDHIIOS-UHFFFAOYSA-N
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Description

Fosarilate: is a chemical compound with the molecular formula C₁₇H₂₈ClO₅P . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phosphonate group, making it a valuable reagent in organic synthesis and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosarilate can be synthesized through a series of chemical reactions involving the use of phosphonic acid derivatives. One common method involves the reaction of 2-chloro-4-methoxyphenol with 6-bromohexanol in the presence of a base to form an intermediate, which is then reacted with diethyl phosphite under Arbuzov reaction conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fosarilate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Nucleophiles like and are employed in substitution reactions.

Major Products: The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Fosarilate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Fosarilate involves its interaction with specific molecular targets, primarily through the formation of stable carbon-phosphorus bonds. This interaction can inhibit the activity of certain enzymes, making it a valuable tool in biochemical research. The compound’s ability to form strong bonds with biological molecules underlies its potential therapeutic applications .

Comparison with Similar Compounds

  • Phosphonoalanine
  • Valinophos
  • Diethyl [6-(2-chloro-4-methoxyphenoxy)hexyl]phosphonate

Comparison: Fosarilate is unique due to its specific structure, which includes a chlorinated aromatic ring and a hexyl chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar phosphonate compounds. Its unique reactivity profile makes it particularly useful in synthetic organic chemistry and industrial applications .

Properties

CAS No.

73514-87-1

Molecular Formula

C17H28ClO5P

Molecular Weight

378.8 g/mol

IUPAC Name

2-chloro-1-(6-diethoxyphosphorylhexoxy)-4-methoxybenzene

InChI

InChI=1S/C17H28ClO5P/c1-4-22-24(19,23-5-2)13-9-7-6-8-12-21-17-11-10-15(20-3)14-16(17)18/h10-11,14H,4-9,12-13H2,1-3H3

InChI Key

QDGWHHFJDHIIOS-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC

Canonical SMILES

CCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethyl phosphite (185 g, 230 ml, 1.1 mole) was placed in a flask equipped with a thermometer, dropping funnel, stirrer and 8 inch Vigreux column with condenser set for downward distillation. The phosphite was heated to 158° C. thereby inducing mild reflux. 6-(2-Chloro-4-methoxyphenoxy)hexyl bromide (320 g, 1 mole) was then added dropwise over a period of 50 minutes. The reaction mixture was heated for an additional 90 minutes at which time distillation of ethyl bromide ceased. The remaining reaction mixture was distilled in vacuo and the fraction (250 g) boiling at 183°-197° C. (0.2-0.3 mm) was collected. The latter was combined with 79 g of product obtained from another run starting from 100 g of bromide and redistilled to give 300 g of diethyl [6-(2-chloro-4-methoxyphenoxy)-hexyl]phosphonate, b.p. 202°-204° C. (0.02 mm).
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10 g (0.0313 mole) of 6-(2-chloro-4-methoxyphenoxy)hexyl bromide and 5.2 g (0.313 mole) of triethyl phosphite was heated at 180°-190° C. for two hours. The reaction mixture was distilled in vacuo, and the fraction (4.6 g) collected at 183°-185° C. (0.03 mm) was redistilled to give 3.6 g of diethyl [6-(2-chloro-4-methoxyphenoxy)hexyl]phosphonate, b.p. 195°-197° C. (0.005 mm).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One

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